Hydroxy cyclophosphamide Semicarbazone
Description
Overview of Cyclophosphamide (B585) Metabolism and the Pivotal Role of 4-Hydroxycyclophosphamide (B600793) as an Active Metabolite
Cyclophosphamide is a prodrug, meaning it is inactive until it is metabolized in the body. nih.govresearchgate.netui.ac.id The bioactivation of cyclophosphamide primarily occurs in the liver, where cytochrome P450 (CYP450) enzymes, including CYP2B6, CYP2C19, and to a lesser extent CYP3A4, hydroxylate the parent compound to form 4-hydroxycyclophosphamide. taylorandfrancis.comnih.gov This enzymatic conversion is the initial and rate-limiting step in the activation cascade of cyclophosphamide. taylorandfrancis.com
4-Hydroxycyclophosphamide is a pivotal intermediate metabolite because it is in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). taylorandfrancis.comwikipedia.org It is aldophosphamide that can freely diffuse into cells. taylorandfrancis.com Once inside the cell, aldophosphamide undergoes further transformation. It can be detoxified by the enzyme aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyphosphamide (B29615). taylorandfrancis.com Alternatively, and crucially for its therapeutic effect, aldophosphamide can spontaneously decompose to yield the ultimate cytotoxic agents: phosphoramide (B1221513) mustard and acrolein. taylorandfrancis.comontosight.ai Phosphoramide mustard is a powerful alkylating agent that forms cross-links within and between DNA strands, disrupting DNA replication and leading to cancer cell death. taylorandfrancis.comontosight.ainih.gov
The concentration of 4-hydroxycyclophosphamide is a critical determinant of the therapeutic effectiveness of cyclophosphamide treatment. nih.govnih.gov Therefore, monitoring its levels in patients is important for optimizing treatment and minimizing toxicity. ontosight.ai The significant inter-individual variability in the metabolism of cyclophosphamide further underscores the need for accurate measurement of its active metabolites. ontosight.ainih.gov
Table 1: Key Enzymes in Cyclophosphamide Metabolism
| Enzyme Family | Specific Enzymes | Role in Cyclophosphamide Metabolism |
|---|---|---|
| Cytochrome P450 | CYP2B6, CYP2C19, CYP3A4 | Bioactivation of cyclophosphamide to 4-hydroxycyclophosphamide taylorandfrancis.comnih.gov |
| Aldehyde Dehydrogenase | ALDH1A1 | Detoxification of aldophosphamide to carboxyphosphamide taylorandfrancis.com |
Challenges in Quantitative Analysis of Labile 4-Hydroxycyclophosphamide in Biological Matrices
The quantitative analysis of 4-hydroxycyclophosphamide in biological matrices such as plasma and red blood cells is fraught with challenges due to its inherent chemical instability. prinsesmaximacentrum.nlresearchgate.netcapes.gov.br This lability makes it difficult to obtain accurate and reproducible measurements, which are crucial for pharmacokinetic studies and therapeutic drug monitoring. nih.govmdpi.comresearchgate.net
The instability of 4-hydroxycyclophosphamide arises from its equilibrium with aldophosphamide and its propensity to degrade. taylorandfrancis.comnih.gov This degradation can occur during sample collection, processing, and storage, leading to an underestimation of its true concentration. prinsesmaximacentrum.nlresearchgate.net Various analytical techniques have been employed to measure 4-hydroxycyclophosphamide, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ontosight.ainih.gov However, these methods require immediate and effective stabilization of the analyte to yield reliable results.
The complexity of biological matrices further complicates the analysis. mdpi.com Plasma and blood contain numerous endogenous compounds that can interfere with the detection of 4-hydroxycyclophosphamide. nih.gov Therefore, a robust analytical method must not only stabilize the analyte but also effectively separate it from interfering substances.
Genesis of Hydroxycyclophosphamide Semicarbazone as a Stabilized Derivative for Analytical Research
To overcome the analytical challenges posed by the instability of 4-hydroxycyclophosphamide, researchers developed a derivatization strategy to convert it into a stable, quantifiable compound. prinsesmaximacentrum.nlresearchgate.netcapes.gov.br This is achieved by reacting the biological sample containing 4-hydroxycyclophosphamide with semicarbazide (B1199961) hydrochloride immediately after collection. avma.orgresearchgate.netui.ac.id
The reaction between 4-hydroxycyclophosphamide (in equilibrium with aldophosphamide) and semicarbazide results in the formation of a stable semicarbazone derivative. prinsesmaximacentrum.nlresearchgate.netcapes.gov.brresearchgate.net This process, often referred to as "trapping," effectively halts the degradation of the active metabolite. avma.orgaacrjournals.org The resulting hydroxycyclophosphamide semicarbazone is a much more stable compound that can be reliably quantified using standard analytical techniques like high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or, more commonly, LC-MS/MS. ui.ac.idprinsesmaximacentrum.nlresearchgate.netcapes.gov.brui.ac.id
The development of this stabilization and derivatization method has been a significant advancement in the study of cyclophosphamide. It has enabled researchers to conduct accurate pharmacokinetic studies, investigate the relationship between metabolite levels and clinical outcomes, and develop strategies for personalized dosing. ontosight.aiprinsesmaximacentrum.nl The stability of the semicarbazone derivative, which has been shown to be stable for at least 11 months when stored at -70°C, allows for the batch analysis of samples, improving efficiency in clinical and research laboratories. prinsesmaximacentrum.nlresearchgate.net
Table 2: Analytical Methods for Quantifying 4-Hydroxycyclophosphamide via Semicarbazone Derivatization
| Analytical Technique | Key Features |
|---|---|
| High-Performance Liquid Chromatography (HPLC) with UV detection | Involves liquid-liquid extraction and separation on a C8 or C18 column. prinsesmaximacentrum.nlcapes.gov.br |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and selectivity, often using a stable isotope-labeled internal standard for enhanced accuracy. nih.govui.ac.idnih.govui.ac.idui.ac.id |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53948-46-2 |
|---|---|
Molecular Formula |
C8H18Cl2N5O3P |
Molecular Weight |
334.14 g/mol |
IUPAC Name |
[(Z)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea |
InChI |
InChI=1S/C8H18Cl2N5O3P/c9-2-5-15(6-3-10)19(12,17)18-7-1-4-13-14-8(11)16/h4H,1-3,5-7H2,(H2,12,17)(H3,11,14,16)/b13-4- |
InChI Key |
DDSWASMKEIRTLV-PQMHYQBVSA-N |
SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C=NNC(=O)N |
Isomeric SMILES |
C(COP(=O)(N)N(CCCl)CCCl)/C=N\NC(=O)N |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C=NNC(=O)N |
Other CAS No. |
53948-46-2 |
Synonyms |
N,N-bis(2-chloroethyl)phosphorodiamidic Acid 3-[2-(Aminocarbonyl)hydrazinylidene]propyl Ester; NSC 319519; Aldophosphamide Semicarbazone |
Origin of Product |
United States |
Synthesis and Derivatization Chemistry of Hydroxycyclophosphamide Semicarbazone
Chemical Reaction Pathway of 4-Hydroxycyclophosphamide (B600793) with Semicarbazide (B1199961)
The synthesis of hydroxycyclophosphamide semicarbazone is achieved through a condensation reaction between 4-hydroxycyclophosphamide and semicarbazide. researchgate.net This reaction is a classic example of the formation of a semicarbazone from an aldehyde or ketone, where the aldehyde tautomer of 4-hydroxycyclophosphamide, aldophosphamide (B1666838), reacts with semicarbazide. mdpi.com
The generally accepted mechanism for semicarbazone formation proceeds in a series of steps. First, the nucleophilic nitrogen atom of semicarbazide attacks the electrophilic carbonyl carbon of aldophosphamide. This is followed by a proton transfer, leading to the formation of a tetrahedral intermediate. The reaction is then completed by the elimination of a water molecule, resulting in the formation of the stable C=N double bond characteristic of the semicarbazone. nih.gov
The reaction can be depicted as follows:
Figure 1: Derivatization reaction of 4-hydroxycyclophosphamide with semicarbazide. researchgate.net
Factors Influencing the Formation and Stability of Hydroxycyclophosphamide Semicarbazone
The successful synthesis and subsequent accurate quantification of 4-hydroxycyclophosphamide rely on the optimal formation and stability of its semicarbazone derivative. Several factors are known to influence these aspects.
The pH of the reaction medium plays a critical role in the formation of semicarbazones. While specific optimal pH values for the derivatization of 4-hydroxycyclophosphamide are not extensively detailed in the available literature, related metabolites of cyclophosphamide (B585) show greater stability at a neutral pH of 7.0 compared to a more acidic pH of 5.5. nih.gov For instance, carboxycyclophosphamide and carboxyifosfamide (B1208611) are significantly less stable at pH 5.5. nih.gov The ring-opening of 4-hydroxycyclophosphamide to aldophosphamide, a prerequisite for the reaction with semicarbazide, is subject to general-acid catalysis. nih.gov
Temperature is another crucial factor. The degradation of related cyclophosphamide metabolites is a function of storage temperature, with greater stability observed at lower temperatures. nih.gov Even at -80°C, some degradation is observed over several months. nih.gov However, the semicarbazone derivative of 4-hydroxycyclophosphamide has been found to be stable for at least 11 months when stored at -70°C.
Characterization Methodologies for the Hydroxycyclophosphamide Semicarbazone Derivative
The characterization and quantification of hydroxycyclophosphamide semicarbazone are primarily accomplished through chromatographic and mass spectrometric techniques. These methods provide the necessary sensitivity and selectivity for analyzing this derivative in complex biological matrices.
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of hydroxycyclophosphamide semicarbazone.
Chromatographic Methods: Reversed-phase HPLC is commonly employed for the separation of the derivative. Typical chromatographic conditions involve a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. researchgate.netui.ac.id The separation is usually achieved using a gradient or isocratic elution. researchgate.netui.ac.id
Mass Spectrometry: Mass spectrometry, particularly tandem mass spectrometry, provides definitive structural confirmation and sensitive quantification. The analysis is typically performed using an electrospray ionization (ESI) source in the positive ion mode. researchgate.net Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For hydroxycyclophosphamide semicarbazone, a commonly monitored transition is m/z 338.011 > 224.97. researchgate.net A deuterated internal standard, Hydroxy Cyclophosphamide Semicarbazone-d4, is often used for accurate quantification. scbt.com
While detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for hydroxycyclophosphamide semicarbazone are not extensively reported in the primary literature focused on its analytical application, 1H and 31P NMR have been instrumental in studying the equilibration of cis- and trans-4-hydroxycyclophosphamide with its aldophosphamide tautomer in aqueous solutions. nih.gov
Table 1: Chromatographic and Mass Spectrometric Parameters for Hydroxycyclophosphamide Semicarbazone Analysis
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | Waters Acquity BEH C18 (1.7 µm; 50 mm x 2.1 mm) |
| Mobile Phase | 0.1% Formic acid and Methanol (50:50, v/v) |
| Flow Rate | 0.3 ml/min |
| Column Temperature | 30 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (MRM) | m/z 338.011 > 224.976 |
| Internal Standard | Hexamethylphosphoramide (m/z 180.17 > 92.08) |
Data sourced from Harahap et al. (2016) researchgate.net
Comparative Analysis of Derivatization Strategies for 4-Hydroxycyclophosphamide Quantification
To address the instability of 4-hydroxycyclophosphamide, various derivatization reagents have been explored to form stable products for quantification. A comparative analysis of these strategies is essential to select the most appropriate method based on the analytical requirements.
Semicarbazide: As detailed in this article, semicarbazide is a widely used reagent that reacts with the aldehyde tautomer of 4-hydroxycyclophosphamide to form a stable semicarbazone. This derivative is well-suited for LC-MS/MS analysis and has demonstrated long-term stability under frozen conditions.
Phenylhydrazine (B124118): Phenylhydrazine is another reagent used to derivatize 4-hydroxycyclophosphamide. It reacts with the carbonyl group to form a stable phenylhydrazone derivative. This method has also been successfully applied for the quantification of 4-hydroxycyclophosphamide.
Other Reagents: While less common for 4-hydroxycyclophosphamide, other derivatization strategies are employed for similar amine-containing metabolites. These include reagents like Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, and Dabsyl-Cl. nih.gov A systematic comparison of these reagents for general amine analysis has shown that no single reagent is superior for all applications, and the choice depends on factors like reactivity, the spectroscopic properties of the derivative, and the desired chromatographic and ionization efficiencies. nih.gov For instance, Dansyl-Cl is noted for producing derivatives with good fluorescence and high ionization efficiency. nih.gov
The selection of a derivatization strategy depends on the analytical platform available and the specific requirements of the study, such as required sensitivity and sample throughput. Both semicarbazide and phenylhydrazine have proven effective for the stabilization and subsequent quantification of the labile 4-hydroxycyclophosphamide.
Table 2: Comparison of Derivatization Reagents for Amine-Containing Metabolites
| Derivatization Reagent | Advantages | Considerations |
|---|---|---|
| Dansyl-Cl | Versatile, produces fluorescent derivatives with high ionization efficiency. nih.gov | |
| o-phthalaldehyde (OPA) | Versatile fluorogenic reagent. nih.gov | |
| Fmoc-Cl | Useful under highly acidic chromatographic conditions. nih.gov | |
| Dabsyl-Cl | Good alternative for weakly acidic and weakly basic conditions. nih.gov |
This table provides a general comparison of reagents for amine-containing metabolites and is not specific to 4-hydroxycyclophosphamide.
Advanced Analytical Methodologies for Hydroxycyclophosphamide Semicarbazone Quantification in Biological Studies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the sensitive and selective quantification of hydroxycyclophosphamide semicarbazone in various biological samples. This technique offers high specificity by monitoring unique mass transitions of the analyte, ensuring accurate measurement even in complex matrices like plasma and red blood cells. tandfonline.comresearchgate.net
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocols
Ultra-High-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, significantly enhances the speed, resolution, and sensitivity of analysis. nih.govui.ac.id Several UPLC-MS/MS methods have been developed and validated for the simultaneous determination of cyclophosphamide (B585) and its hydroxycyclophosphamide semicarbazone derivative. researchgate.netnih.govui.ac.idnih.gov These protocols often utilize C18 columns for chromatographic separation and are capable of quantifying analytes in the low ng/mL range. nih.govui.ac.idnih.govui.ac.id
For instance, a validated UPLC-MS/MS method using a Waters Acquity® UPLC BEH C18 column (2.1 × 100 mm; 1.7 μm) demonstrated linearity for hydroxycyclophosphamide in the range of 2.5–1,000 ng/mL, with a lower limit of quantitation (LLOQ) of 2.5 ng/mL. nih.govui.ac.id Another study reported a linear range of 5–1000 ng/ml for 4-hydroxycyclophosphamide (B600793). researchgate.netui.ac.id These methods are essential for therapeutic drug monitoring and pharmacokinetic applications. nih.govui.ac.id
| Parameter | Details | Reference |
|---|---|---|
| Column | Waters Acquity BEH C18 (1.7 μm; 50 mm x 2.1 mm) | ui.ac.id |
| Column | Waters Acquity® UPLC C18 BEH (2.1 × 100 mm; 1.7 μm) | nih.gov |
| Mobile Phase | 0.1% Formic acid and methanol (B129727) (50:50, v/v) | ui.ac.id |
| Mobile Phase | 0.01% Formic acid in water and methanol (gradient elution) | nih.gov |
| Flow Rate | 0.3 ml/min | ui.ac.id |
| Flow Rate | 0.15 ml/min | nih.gov |
| Column Temperature | 30 °C | ui.ac.id |
| Column Temperature | 50 °C | nih.gov |
| Linear Range | 5–1000 ng/ml | ui.ac.id |
| Linear Range | 2.5–1,000 ng/ml | nih.govui.ac.id |
| LLOQ | 5.40 ng/ml | researchgate.netui.ac.id |
| LLOQ | 2.5 ng/ml | nih.govui.ac.id |
Optimization of Chromatographic Separation Parameters
Achieving optimal chromatographic separation is critical for accurate quantification. longdom.org Key parameters that are systematically adjusted include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the column temperature. longdom.orgmostwiedzy.pl For hydroxycyclophosphamide semicarbazone, reversed-phase columns, such as C8 or C18, are commonly employed. tandfonline.comprinsesmaximacentrum.nlui.ac.id
Mobile phase composition is a crucial factor influencing separation. longdom.org A common mobile phase for the analysis of hydroxycyclophosphamide semicarbazone consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comprinsesmaximacentrum.nlui.ac.id The ratio of these components is optimized to achieve the best resolution and peak shape. For example, one method utilized a mobile phase of acetonitrile and 0.025 M potassium phosphate (B84403) buffer (15:85 v/v) at a pH of 6.0. tandfonline.comprinsesmaximacentrum.nl Another employed a 50:50 (v/v) mixture of 0.1% formic acid and methanol. ui.ac.id The flow rate and column temperature are also fine-tuned to balance analysis time with separation efficiency. longdom.org
Mass Spectrometric Detection Strategies and Ionization Modes
Mass spectrometry provides the high selectivity needed for bioanalytical assays. researchgate.net Electrospray ionization (ESI) is a frequently used ionization technique for this compound, typically operated in the positive ion mode. researchgate.netnih.govui.ac.id This method is effective for polar and thermally labile molecules like hydroxycyclophosphamide semicarbazone.
Detection is commonly performed using multiple reaction monitoring (MRM). nih.govui.ac.id In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, which significantly enhances the selectivity and sensitivity of the assay. For the hydroxycyclophosphamide-semicarbazide derivative, a common mass transition monitored is m/z 338.011 > 224.97. researchgate.netui.ac.id Another reported transition is m/z 333.7 > 221.0. nih.gov The use of a stable isotope-labeled internal standard, such as 4-hydroxycyclophosphamide-d4, is also a common practice to ensure accuracy. nih.gov
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.netnih.govui.ac.id |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govui.ac.id |
| Precursor Ion (m/z) | 338.011 | researchgate.netui.ac.id |
| Product Ion (m/z) | 224.97 | researchgate.netui.ac.id |
| Precursor Ion (m/z) | 333.7 | nih.gov |
| Product Ion (m/z) | 221.0 | nih.gov |
| Internal Standard (IS) | Hexamethylphosphoramide | researchgate.netui.ac.id |
| IS Transition (m/z) | 180.17 > 92.08 | researchgate.netui.ac.id |
| Internal Standard (IS) | 4-hydroxycyclophosphamide-d4 | nih.gov |
| IS Transition (m/z) | 337.7 > 225.1 | nih.gov |
Sample Preparation Techniques for Hydroxycyclophosphamide Semicarbazone Analysis
Effective sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte before instrumental analysis. amazonaws.comnih.gov The choice of technique depends on the nature of the sample and the analytical method used. For hydroxycyclophosphamide semicarbazone, protein precipitation and liquid-liquid extraction are the most commonly reported methods. tandfonline.comnih.gov
Protein Precipitation Methodologies
Protein precipitation is a straightforward and widely used technique for sample cleanup in bioanalysis. abcam.comnih.gov It involves adding a precipitating agent, such as an organic solvent or an acid, to the biological sample (e.g., plasma) to denature and precipitate the proteins. mdpi.combioquochem.comnih.gov The supernatant, containing the analyte of interest, is then separated by centrifugation and analyzed. abcam.com
In the context of hydroxycyclophosphamide semicarbazone analysis, protein precipitation has been successfully employed. nih.gov One study utilized this method for samples collected via volumetric absorptive microsampling (VAMS), a technique that simplifies sample collection. nih.govui.ac.idnih.govconsensus.app Commonly used organic solvents for this purpose include acetonitrile and methanol. mdpi.com The efficiency of protein removal is a key factor, with agents like acetonitrile, trichloroacetic acid (TCA), and zinc sulfate (B86663) demonstrating high efficiency. nih.gov
Liquid-Liquid Extraction Protocols
Liquid-liquid extraction (LLE) is another effective technique for isolating analytes from complex biological matrices. amazonaws.com This method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. amazonaws.com The analyte partitions into the organic phase, which is then separated, evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.
For the analysis of hydroxycyclophosphamide semicarbazone, LLE with ethyl acetate (B1210297) has been reported as a successful sample pre-treatment method. tandfonline.comprinsesmaximacentrum.nlresearchgate.net This approach effectively extracts the semicarbazone derivative from plasma and red blood cells, providing a clean extract for subsequent chromatographic analysis. tandfonline.comprinsesmaximacentrum.nl
Solid-Phase Extraction Applications
Solid-phase extraction (SPE) is a widely used technique for sample clean-up and pre-concentration in bioanalytical methods. nih.gov In the analysis of hydroxycyclophosphamide semicarbazone, SPE serves to remove interfering substances from complex biological matrices like plasma and urine, thereby enhancing the selectivity and sensitivity of the subsequent analysis. nih.govmdpi.com
Miniaturized SPE techniques, known as µSPE, are increasingly being developed and applied. nih.gov These methods aim to improve selectivity and sensitivity while reducing the volume of samples and extraction solvents required. nih.gov For instance, a study on the occupational exposure to antineoplastic drugs, including cyclophosphamide, utilized an automated µSPE method followed by ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis. This approach offered a fast and sensitive alternative to traditional extraction procedures. nih.gov The use of polymeric reversed-phase sorbents in SPE has been shown to yield purer sample extracts compared to other methods like protein precipitation. mdpi.com
Microsampling Techniques for Hydroxycyclophosphamide Semicarbazone (e.g., Dried Blood Spots, Volumetric Absorptive Microsampling)
Microsampling techniques have gained prominence in pharmacokinetic and toxicokinetic studies due to their numerous advantages, including the requirement for low blood volumes, reduced biohazard risk, and cost-effective sample storage and transport. americanpharmaceuticalreview.com
Dried Blood Spots (DBS):
DBS involves collecting a small amount of blood on a specialized filter paper. americanpharmaceuticalreview.com This technique has been successfully applied to the simultaneous analysis of cyclophosphamide and its metabolite, 4-hydroxycyclophosphamide (as the semicarbazone derivative). ui.ac.id The sample preparation for DBS typically involves protein precipitation. ui.ac.id DBS is particularly beneficial for studies involving frequent sample collection, such as in longitudinal human studies or animal pharmacokinetic and pharmacodynamic research.
Volumetric Absorptive Microsampling (VAMS):
VAMS is an emerging technique that allows for the collection of a precise and accurate small volume of a biological fluid, such as blood, onto a porous hydrophilic tip. nih.govmdpi.com A key advantage of VAMS over DBS is that it is not affected by the hematocrit of the blood sample, ensuring consistent sample volumes. nih.govnih.gov VAMS has been successfully used to develop and validate an ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method for the quantification of cyclophosphamide and 4-hydroxycyclophosphamide. nih.gov The procedure is simple, minimally invasive, and does not cause significant patient discomfort. nih.gov
Application of Internal Standards in Quantitative Analysis of Hydroxycyclophosphamide Semicarbazone (e.g., Stable Isotope Labeled Derivatives)
The use of internal standards is crucial for accurate and precise quantification in bioanalytical methods, as they compensate for variations in sample preparation and instrument response. videleaf.com For the analysis of hydroxycyclophosphamide semicarbazone, stable isotope-labeled derivatives are the preferred internal standards. nih.govbiosynth.com
4-hydroxycyclophosphamide-d4 (4-OHCP-d4) is a commonly used stable isotope-labeled internal standard. nih.govfrontiersin.org This deuterated analog is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. nih.gov The use of such standards is considered the most efficient and reliable approach for quantitative GC/MS and LC-MS/MS analysis. videleaf.com Other internal standards that have been used in the analysis of cyclophosphamide and its metabolites include ifosfamide, hexamethyl phosphoramide (B1221513) mustard, and deuterated carboxyethyl phosphoramide mustard (CEPM). nih.gov
Validation Criteria for Bioanalytical Methods of Hydroxycyclophosphamide Semicarbazone
Bioanalytical method validation is essential to ensure the reliability and accuracy of the data generated. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods. nih.gov The key validation parameters include linearity, calibration range, limits of detection and quantitation, accuracy, and precision. nih.gov
Assessment of Method Linearity and Calibration Range
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. ijrpc.com The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. nih.gov
For the analysis of hydroxycyclophosphamide semicarbazone, linearity is typically assessed by preparing a series of calibration standards in the same biological matrix as the study samples. nih.gov The acceptance criterion for the calibration curve is that at least 75% of the non-zero calibrator levels should have an accuracy of ±15% of the nominal concentration, except for the Lower Limit of Quantitation (LLOQ), which should be within ±20%. nih.gov
| Matrix | Analytical Method | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Human Plasma | LC-MS/MS | 19.53 - 10,000 | Not Reported |
| Dried Blood Spot (DBS) | UPLC-MS/MS | 10 - 1,000 | Not Reported |
| Volumetric Absorptive Microsampling (VAMS) | UPLC-MS/MS | 2.5 - 1,000 | > 0.99 |
Determination of Limits of Detection and Quantitation
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov The LOQ is often the lowest point on the calibration curve. nih.gov
For bioanalytical methods, the LOQ should be determined using at least five independent samples, and the coefficient of variation (CV) should be within a specified limit. nih.gov The acceptance criteria for the LLOQ are typically an accuracy of ±20% of the nominal concentration and a precision (%CV) not exceeding 20%. nih.gov
| Matrix | Analytical Method | LLOQ (ng/mL) |
|---|---|---|
| Human Plasma | LC-MS/MS | 3.42 |
| Dried Blood Spot (DBS) | UPLC-MS/MS | 10 |
| Volumetric Absorptive Microsampling (VAMS) | UPLC-MS/MS | 2.5 |
Evaluation of Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other. nih.gov Both are critical for ensuring the reliability of a bioanalytical method. youtube.com
Accuracy and precision are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. nih.gov The acceptance criteria for accuracy are that the mean value should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%. nih.gov For precision, the coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. nih.gov
| Matrix | Parameter | Concentration Level | Acceptance Criteria | Reported Value |
|---|---|---|---|---|
| Human Plasma | Accuracy (% Bias) | QC Samples | ±15% | 97.85% to 103.53% |
| LLOQ | ±20% | Not Reported | ||
| Precision (% CV) | QC Samples | ≤15% | 5.2% to 8.9% | |
| LLOQ | ≤20% | Not Reported | ||
| Volumetric Absorptive Microsampling (VAMS) | Intra-day Accuracy (% Bias) | QC Samples | ±15% | -13.8% to 15% |
| LLOQ | ±20% | Not Reported | ||
| Intra-day Precision (% CV) | QC Samples | ≤15% | 6.16% to 9.24% | |
| LLOQ | ≤20% | Not Reported | ||
| Volumetric Absorptive Microsampling (VAMS) | Inter-day Accuracy (% Bias) | QC Samples | ±15% | -14.7% to 19.1% |
| LLOQ | ±20% | Not Reported | ||
| Inter-day Precision (% CV) | QC Samples | ≤15% | 6.94% to 9.12% | |
| LLOQ | ≤20% | Not Reported |
Investigation of Matrix Effects and Extraction Recovery.
The accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods can be significantly influenced by matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample. Concurrently, the efficiency of the extraction process in recovering the analyte from the matrix is a critical determinant of method sensitivity and reproducibility.
Research into the bioanalysis of Hydroxycyclophosphamide Semicarbazone has addressed these challenges through various sample preparation techniques, primarily liquid-liquid extraction (LLE) with ethyl acetate and protein precipitation. prinsesmaximacentrum.nlnih.gov A study utilizing volumetric absorptive microsampling (VAMS) for sample collection, followed by protein precipitation, demonstrated that the normalized matrix factor for 4-hydroxycyclophosphamide semicarbazone was within the acceptable range of 0.8 to 1.2, with a coefficient of variation (%CV) meeting the acceptance criteria of not more than 15%. nih.gov This indicates that the matrix effect was not significant and was adequately compensated for by the internal standard. nih.gov
The extraction recovery of the analyte, however, can vary depending on the methodology. In the same VAMS-based study, the recovery of 4-hydroxycyclophosphamide was reported to be between 0.44% and 1.69%. nih.gov While these values appear low, the study notes that the method still achieved the required sensitivity. nih.gov It is crucial to note that extraction recovery does not need to be 100%, but it should be consistent and reproducible.
Table 1: Matrix Effects and Extraction Recovery of Hydroxycyclophosphamide Semicarbazone
| Biological Matrix | Sample Preparation Method | Analytical Technique | Matrix Effect Assessment (Normalized Matrix Factor) | Extraction Recovery (%) | Reference |
|---|---|---|---|---|---|
| Whole Blood (via VAMS) | Protein Precipitation | UPLC-MS/MS | 0.8 - 1.2 | 0.44 - 1.69 | nih.gov |
| Human Plasma | Liquid-Liquid Extraction (Ethyl Acetate) | HPLC-UV | Data not explicitly reported, but method validated for accuracy and precision. | Data not explicitly reported, but method validated for accuracy and precision. | prinsesmaximacentrum.nl |
| Red Blood Cells | Liquid-Liquid Extraction (Ethyl Acetate) | HPLC-UV | Data not explicitly reported, but method validated for accuracy and precision. | Data not explicitly reported, but method validated for accuracy and precision. | prinsesmaximacentrum.nl |
Stability Studies of Hydroxycyclophosphamide Semicarbazone in Stored Biological Samples.
Ensuring the stability of an analyte in biological samples from the time of collection to the point of analysis is a cornerstone of bioanalytical method validation. For Hydroxycyclophosphamide Semicarbazone, stability is a critical parameter, given that it is a derivatized product of an unstable parent compound. Stability studies are therefore essential to define the appropriate storage and handling conditions.
Comprehensive stability assessments are conducted under various conditions to mimic potential real-world scenarios during sample handling, storage, and analysis. These typically include freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term stability at different freezer temperatures.
Table 2: Stability of Hydroxycyclophosphamide Semicarbazone in Biological Samples
| Stability Test | Matrix | Storage Condition | Duration | Result | Reference |
|---|---|---|---|---|---|
| Long-Term Stability | Plasma | -70°C | At least 11 months | Stable | prinsesmaximacentrum.nl |
| Long-Term Stability | Plasma | -80°C | At least 14 days | Stable | |
| Freeze-Thaw Stability | Plasma | Multiple cycles from -20°C/-80°C to room temperature | Data not available | Data not available | |
| Short-Term (Bench-Top) Stability | Plasma | Room Temperature | Data not available | Data not available | |
| Autosampler Stability | Extracted Samples | ~4-10°C | Data not available | Data not available |
Investigation of 4 Hydroxycyclophosphamide Biotransformation and Molecular Mechanisms Enabled by Semicarbazone Quantification
In Vitro Studies of Cyclophosphamide (B585) and 4-Hydroxycyclophosphamide (B600793) Metabolism
The biotransformation of cyclophosphamide is a complex, multi-step process that is essential for its therapeutic activity. In vitro studies have been fundamental in elucidating the metabolic pathways, identifying the enzymes involved, and understanding the chemical decomposition of its active metabolites. These studies provide a controlled environment to investigate the conversion of the parent drug into its active and inactive forms.
Enzymatic Hydroxylation of Cyclophosphamide to 4-Hydroxycyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation, which begins with its hydroxylation at the C-4 position to form 4-hydroxycyclophosphamide (4-OHCP). taylorandfrancis.comclinpgx.org This critical activation step is catalyzed by various hepatic cytochrome P450 (CYP) mixed-function oxidase enzymes. taylorandfrancis.compharmacology2000.com Extensive research has identified several CYP isozymes responsible for this reaction, with significant interindividual variability in their activity. clinpgx.orgnih.gov The primary enzymes involved are CYP2B6 and CYP2C19, with contributions from CYP3A4, CYP2C9, CYP2A6, and CYP2C8. clinpgx.orgaacrjournals.orgresearchgate.net The differential activity of these enzymes contributes to variations in the rate of 4-OHCP formation among individuals. clinpgx.org Studies using human liver microsomes have shown that this hydroxylation is the major route of cyclophosphamide biotransformation. researchgate.netnih.gov
Major Cytochrome P450 Isozymes in Cyclophosphamide 4-Hydroxylation
| CYP Isozyme | Role in 4-OHCP Formation | Reference |
|---|---|---|
| CYP2B6 | Primary, high-affinity catalyst | taylorandfrancis.comclinpgx.orgresearchgate.net |
| CYP2C19 | Primary catalyst | taylorandfrancis.comresearchgate.net |
| CYP3A4 | Secondary contributor, also involved in N-dechloroethylation (inactivation) | taylorandfrancis.comclinpgx.orgpharmacology2000.com |
| CYP2C9 | Contributor to 4-hydroxylation | clinpgx.orgresearchgate.net |
Pathways of Aldophosphamide (B1666838) Decomposition to Phosphoramide (B1221513) Mustard and Aldehydic Byproducts
Following its formation, 4-hydroxycyclophosphamide exists in a rapid tautomeric equilibrium with its open-ring aldehyde form, aldophosphamide. taylorandfrancis.comclinpgx.orgtaylorandfrancis.com This equilibrium is a key juncture in the metabolic pathway. nih.gov Aldophosphamide can follow two main paths: detoxification or conversion into active cytotoxic agents. clinpgx.orgtaylorandfrancis.com
The primary detoxification route involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, to form the inactive metabolite carboxyphosphamide (B29615). clinpgx.orgtaylorandfrancis.com Tissues with high levels of ALDH, such as bone marrow stem cells and liver cells, are thus relatively protected from the cytotoxic effects. taylorandfrancis.com
Alternatively, aldophosphamide can undergo a spontaneous, non-enzymatic β-elimination reaction. clinpgx.orgnih.gov This decomposition yields two products: phosphoramide mustard and an aldehydic byproduct, acrolein. taylorandfrancis.comcancerindex.org Phosphoramide mustard is the principal alkylating agent responsible for the therapeutic effects of cyclophosphamide. taylorandfrancis.comcancerindex.org Acrolein is a reactive aldehyde that does not possess therapeutic activity. cancerindex.org
Preclinical In Vitro Model Systems for Studying 4-OHCP Effects (e.g., Mafosfamide (B565123) Analog Studies)
The inherent instability of 4-hydroxycyclophosphamide in aqueous solutions presents a significant challenge for in vitro research. nih.gov To overcome this, stabilized derivatives and analogs have been developed. Mafosfamide is a prominent example of a preactivated cyclophosphamide analog used in preclinical models. nih.gov It is a salt of 4-hydroxycyclophosphamide that is stable externally but rapidly and spontaneously hydrolyzes in solution to generate 4-hydroxycyclophosphamide, bypassing the need for enzymatic activation by CYP450 enzymes. nih.gov This property makes mafosfamide an invaluable tool for in vitro studies, allowing researchers to directly investigate the effects of 4-OHCP and its subsequent decomposition products on various cell lines without the complexity of hepatic microsomal activation systems. nih.govnih.gov
Preclinical Pharmacokinetic Research of 4-Hydroxycyclophosphamide Utilizing Semicarbazone Derivatization
Pharmacokinetic studies of 4-hydroxycyclophosphamide are crucial for understanding its disposition in the body. However, the metabolite's instability in biological matrices like plasma (with an in vitro half-life of minutes) makes direct quantification nearly impossible. nih.govresearchgate.netnih.gov To address this, a derivatization method using semicarbazide (B1199961) was developed. researchgate.netresearchgate.net Immediately after blood collection, plasma samples are treated with semicarbazide, which reacts with the aldehyde group of the aldophosphamide tautomer to form a stable 4-hydroxycyclophosphamide-semicarbazone derivative. researchgate.netresearchgate.net This stable product can then be accurately quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netnih.gov This derivatization strategy is fundamental to enabling reliable preclinical and clinical pharmacokinetic research of this key metabolite. researchgate.net
Analysis of 4-Hydroxycyclophosphamide Concentration-Time Profiles in Animal Models
Utilizing the semicarbazone derivatization technique, researchers have been able to characterize the pharmacokinetic profile of 4-OHCP in various animal models. Studies in Sprague-Dawley rats following intravenous administration of synthetic 4-OHCP have shown that the metabolite is cleared very rapidly from the plasma. nih.gov The plasma concentration-time profile declined monoexponentially, with no dose-dependent kinetics observed across different dose levels. nih.gov In these studies, phosphoramide mustard was found to be the major circulating metabolite. nih.gov When the parent drug, cyclophosphamide, was administered, the derived 4-OHCP exhibited a much longer apparent elimination half-life, as its elimination was dependent on its formation rate from cyclophosphamide. nih.gov
Pharmacokinetic Parameters of 4-OHCP in Rats (Following IV Bolus of 4-OHCP)
| Parameter | Mean Value | Reference |
|---|---|---|
| Elimination Half-Life (t½) | 8.1 minutes | nih.gov |
| Total Plasma Clearance | 81.2 ml/min/kg | nih.gov |
| Apparent Elimination Half-Life (t½) of 4-OHCP (following CP administration) | 55.4 minutes | nih.gov |
Determination of Metabolic Ratios and Clearance Rates of Cyclophosphamide to 4-Hydroxycyclophosphamide
The metabolic ratio, often calculated as the ratio of the area under the plasma concentration-time curve (AUC) of the metabolite (4-OHCP) to that of the parent drug (cyclophosphamide), serves as a key indicator of bioactivation efficiency. nih.gov Pharmacokinetic studies in patient populations, such as those with glomerulonephritis, have quantified this ratio. nih.gov These studies provide insight into how efficiently cyclophosphamide is converted to its active form. For instance, in one study of patients with glomerulonephritis, the mean metabolic ratio of 4-hydroxycyclophosphamide AUC to cyclophosphamide AUC was found to be 0.06 ± 0.04. nih.gov This indicates that only a small fraction of the parent drug exposure is converted to the primary active metabolite. The clearance of cyclophosphamide and the formation clearance of 4-hydroxycyclophosphamide are critical parameters that influence this ratio and exhibit significant interpatient variability. nih.govnih.gov
Pharmacokinetic Parameters and Metabolic Ratio in Glomerulonephritis Patients
| Parameter | Mean Value ± SD | Reference |
|---|---|---|
| Cyclophosphamide AUC(0,∞) | 110,100 ± 42,900 ng/ml·h | nih.gov |
| 4-Hydroxycyclophosphamide AUC(0,∞) | 5,388 ± 2,841 ng/ml·h | nih.gov |
| Metabolic Ratio (AUC 4-OHCP / AUC CP) | 0.06 ± 0.04 | nih.gov |
| Cyclophosphamide Plasma Clearance (CL) | 12.0 ± 4.7 L/h per 70 kg | nih.gov |
| Cyclophosphamide Half-Life (t½) | 6.6 ± 3.3 hours | nih.gov |
| 4-Hydroxycyclophosphamide Apparent Half-Life (t½) | 8.6 ± 5.8 hours | nih.gov |
Exploration of Inter-species and Intra-species Variability in Cyclophosphamide Biotransformation
The biotransformation of the prodrug cyclophosphamide into its active metabolite, 4-hydroxycyclophosphamide, is a critical step for its cytotoxic activity and is primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes. nih.govnih.gov Significant variability in this metabolic activation has been observed both between different species (inter-species) and among individuals of the same species (intra-species). nih.govresearchgate.net
Studies utilizing liver microsomes have revealed vast differences in the efficiency of cyclophosphamide bioactivation. For instance, dog liver microsomes are, on average, 55-fold more efficient at this conversion than human microsomes. nih.gov They are also 2.8-fold more efficient than cat microsomes and 1.2-fold more efficient than mouse microsomes. nih.gov This variability is attributed to differences in the activity and composition of CYP enzymes, particularly the CYP2B, CYP2C, and CYP3A subfamilies. nih.gov Inhibition studies have shown that CYP2C enzymes play a crucial role in 4-hydroxycyclophosphamide formation across species, whereas the contribution of CYP2B and CYP3A appears to be more variable. nih.gov
Intra-species variability is also pronounced, especially in humans. Different batches of human liver microsomes can exhibit markedly different rates of metabolism, which can significantly influence the in vivo pharmacokinetics of cyclophosphamide. nih.gov This variation is linked to genetic polymorphisms in CYP genes, such as CYP2B6, CYP2C9, and CYP2C19, which can alter enzyme activity and, consequently, the rate of 4-hydroxycyclophosphamide production. researchgate.net In patients, physiological factors such as serum albumin levels can also influence the pharmacokinetics of 4-hydroxycyclophosphamide. nih.gov A strong positive correlation has been observed between serum albumin concentrations and the half-life and systemic exposure (AUC) of 4-hydroxycyclophosphamide. nih.gov
The quantification of 4-hydroxycyclophosphamide, often stabilized as its semicarbazone derivative for analysis, is essential for these pharmacokinetic and metabolic studies. nih.gov This methodology allows for the precise measurement of the active metabolite, enabling researchers to correlate metabolic rates with genetic factors, physiological states, and cytotoxic outcomes.
| Species | Relative Bioactivation Efficiency (vs. Human) | Key Cytochrome P450 Isoforms Involved |
|---|---|---|
| Dog | ~55-fold higher | CYP2B, CYP2C |
| Mouse | Data suggests higher than human | CYP2B, CYP2C |
| Cat | Data suggests higher than human | CYP2B, CYP2C |
| Human | 1 (Baseline) | CYP2B6, CYP2C9, CYP2C19, CYP3A4 |
Molecular Mechanisms of Action of 4-Hydroxycyclophosphamide and its Metabolites
The cytotoxic effects of cyclophosphamide are not exerted by the parent drug itself but by its metabolites, which are formed following hepatic oxidation to 4-hydroxycyclophosphamide. wikipedia.orgmdpi.com This primary metabolite exists in a tautomeric equilibrium with its open-ring form, aldophosphamide. wikipedia.orgnih.gov Aldophosphamide readily enters cells and subsequently decomposes to form two key metabolites: phosphoramide mustard and an aldehydic byproduct (either acrolein or 3-hydroxypropanal (B37111), depending on the conditions). wikipedia.orgmdpi.commdpi.com The collective actions of these metabolites, primarily through DNA damage and subsequent apoptosis, constitute the drug's mechanism of action.
DNA Alkylation and Interstrand Cross-linking by Phosphoramide Mustard
Phosphoramide mustard is the principal alkylating agent derived from cyclophosphamide and is considered the ultimate cytotoxic species responsible for its therapeutic effects. nih.govnih.govnih.gov This highly reactive molecule induces cytotoxicity by forming covalent bonds with DNA, a process known as alkylation. nih.govmedchemexpress.com The primary target for alkylation by phosphoramide mustard is the N-7 position of guanine (B1146940) bases in the DNA sequence. nih.gov
The bifunctional nature of phosphoramide mustard, possessing two chloroethyl groups, allows it to react with two different nucleophilic sites on the DNA. This can result in the formation of both intrastrand cross-links (between two bases on the same DNA strand) and, more critically, interstrand cross-links (ICLs) between guanines on opposite DNA strands. nih.govnih.govnih.govpnas.org These ICLs are particularly cytotoxic lesions because they form a covalent bridge between the two strands of the DNA double helix, physically preventing their separation. pnas.org This blockage inhibits essential cellular processes that require strand separation, such as DNA replication and transcription, ultimately leading to cell cycle arrest and cell death. nih.govgosset.ai Studies using synthetic oligonucleotides have shown that phosphoramide mustard preferentially forms ICLs between guanines in a 5'-d(GAC)-3' sequence. nih.govnih.gov
Apoptosis Induction Triggered by DNA Damage
The extensive DNA damage caused by phosphoramide mustard, particularly the formation of ICLs, serves as a powerful trigger for programmed cell death, or apoptosis. nih.govnih.govoup.com When a cell's DNA repair machinery is overwhelmed by the number of lesions, it initiates signaling cascades that lead to apoptosis. This process is often mediated by the tumor suppressor protein p53. jscimedcentral.com
The presence of DNA damage activates sensor proteins, such as ATM (Ataxia-Telangiectasia Mutated), which in turn activate downstream effectors that signal for cell cycle arrest, allowing time for DNA repair. nih.gov If the damage is too severe to be repaired, these pathways converge to activate the apoptotic cascade. jscimedcentral.com Studies in human granulosa cells have shown that treatment with 4-hydroperoxycyclophosphamide (a preactivated form of cyclophosphamide) leads to a dose-dependent increase in apoptosis, characterized by caspase-3 activation, an increase in reactive oxygen species, and oxidative DNA damage. nih.govoup.com This indicates that the DNA damage response is a central component of the cytotoxic mechanism, ensuring that cells with compromised genomes are eliminated. nih.govnih.gov
Contribution of Aldehydic Metabolites (Acrolein, 3-Hydroxypropanal) to Biological Effects
More recent research proposes that under in vivo conditions, the enzymatic decomposition of aldophosphamide by phosphodiesterases primarily yields 3-hydroxypropanal (HPA), not acrolein. mdpi.combenthamopen.com Unlike acrolein, which is broadly toxic, HPA is described as a pro-apoptotic aldehyde. mdpi.comnih.gov According to this model, HPA contributes to the therapeutic effect by amplifying the apoptosis initiated by the DNA damage from phosphoramide mustard. mdpi.comjscimedcentral.com It is suggested that HPA enhances apoptosis by inhibiting anti-apoptotic proteins and promoting the activity of mitogen-activated protein kinases (MAPKs). jscimedcentral.com This dual mechanism—DNA alkylation by phosphoramide mustard followed by apoptosis amplification by HPA—may help explain the high therapeutic index of oxazaphosphorine drugs. mdpi.combenthamopen.com
Structure-Activity Relationship (SAR) Studies in Oxazaphosphorine Cytostatics Informed by 4-Hydroxycyclophosphamide Quantification
Structure-activity relationship (SAR) studies for oxazaphosphorine cytostatics aim to understand how chemical structure influences biological activity, with the goal of designing more effective and less toxic drugs. nih.govoatext.com The quantification of 4-hydroxycyclophosphamide, the key activated metabolite, is central to these investigations. By measuring the levels of this metabolite, researchers can directly assess the efficiency of metabolic activation for different structural analogs and correlate this with their cytotoxic potential.
Understanding the mechanism of action, including the enzymatic conversion of aldophosphamide to phosphoramide mustard and the pro-apoptotic aldehyde 3-hydroxypropanal, has provided a new basis for rational drug design. nih.gov This knowledge allows for the development of new oxazaphosphorine compounds that can, for example, bypass the initial, often variable, hepatic hydroxylation step to more directly generate the pharmacologically active aldophosphamide. mdpi.comoatext.com Such strategies aim to reduce toxicity associated with the 4-hydroxy intermediate while increasing the targeted delivery of the ultimate cytotoxic agents to tumor cells. mdpi.com
Correlation of 4-Hydroxycyclophosphamide Levels with Biological Activity in Defined Preclinical Models
A direct correlation between the rate of 4-hydroxycyclophosphamide formation and cytotoxic activity has been clearly demonstrated in preclinical models. In vitro studies using liver microsomes from different species to activate cyclophosphamide have shown that the efficiency of this conversion directly impacts the drug's ability to kill cancer cells. nih.gov
For example, when breast cancer cells were exposed to cyclophosphamide that was activated by liver microsomes from different species, a clear stratification of cytotoxicity was observed. The IC₅₀ (the concentration of drug required to inhibit cell growth by 50%) was lowest when using dog microsomes, which are the most efficient at producing 4-hydroxycyclophosphamide, and highest when using human microsomes, which are the least efficient. nih.gov This demonstrates a strong inverse correlation: higher rates of 4-hydroxycyclophosphamide production lead to lower IC₅₀ values, signifying greater potency. These findings underscore that the level of the activated metabolite is a critical determinant of biological effect and highlight the value of its quantification in predicting the therapeutic potential of different oxazaphosphorine analogs in preclinical settings.
| Microsome Species | Relative CP Bioactivation Efficiency | Resulting Cytotoxicity (IC₅₀ in μM) |
|---|---|---|
| Dog | Highest | 31.65 |
| Mouse | High | 44.95 |
| Cat | Intermediate | 272.6 |
| Human | Lowest | 1857 |
Source: Data compiled from studies on the metabolism of cyclophosphamide in liver microsomes and its effect on breast cancer cell viability. nih.gov
Stereochemical Considerations in 4-Hydroxylation and its Impact on Downstream Metabolite Formation
The biotransformation of cyclophosphamide is a complex process involving multiple stereochemical aspects that significantly influence its metabolic fate and, consequently, its therapeutic and toxic effects. Cyclophosphamide itself is a chiral molecule, administered as a racemic mixture of its (S)- and (R)-enantiomers. The initial and rate-limiting step in its activation is the 4-hydroxylation to form 4-hydroxycyclophosphamide, a reaction catalyzed primarily by cytochrome P450 enzymes, notably CYP2B6. ontosight.aireactome.org This hydroxylation introduces a second chiral center at the C4 position of the oxazaphosphorine ring, leading to the formation of four possible stereoisomers of 4-hydroxycyclophosphamide.
The enzymatic 4-hydroxylation process exhibits stereoselectivity. In vitro studies with rabbit liver microsomes have shown a marked stereoselective metabolism of the (S)-cyclophosphamide enantiomer, which is cleared faster than the (R)-enantiomer. This preferential metabolism is particularly evident during first-pass metabolism.
The stereochemistry at the C4 position of 4-hydroxycyclophosphamide gives rise to cis and trans diastereomers (relative to the substituent at the phosphorus atom). These diastereomers exist in equilibrium with their ring-opened tautomer, aldophosphamide. The spatial arrangement of the hydroxyl group in these isomers has a profound impact on the rate of this crucial ring-opening step, which is a prerequisite for the subsequent formation of the ultimate cytotoxic metabolite, phosphoramide mustard, and the urotoxic metabolite, acrolein.
Research has demonstrated that trans-4-hydroxycyclophosphamide undergoes ring-opening to aldophosphamide approximately four times faster than the cis-isomer. Conversely, the cyclization of aldophosphamide back to the cyclic hemiaminal form favors the formation of the trans-isomer by a factor of about three. This kinetic difference suggests that the stereochemical configuration at the C4 position directly influences the availability of aldophosphamide for further metabolism.
Once formed, aldophosphamide stands at a critical metabolic juncture: it can undergo β-elimination to yield the therapeutically active phosphoramide mustard and acrolein, or it can be detoxified by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyphosphamide. taylorandfrancis.comnih.gov The stereochemistry of the parent molecule also influences this detoxification pathway. Studies investigating the conversion of the individual enantiomers of aldophosphamide to carboxyphosphamide have revealed some degree of stereoselectivity. A comparison of the formation of carboxyphosphamide from the R- and S-enantiomers of the aldophosphamide precursor showed a slight preference for the formation of the S-enantiomer of carboxyphosphamide. nih.gov However, it was noted that there were no significant differences in the toxicities exhibited by the stereoisomers of a 4-hydroxycyclophosphamide precursor in CP-resistant L1210 cells. nih.gov
These stereochemical nuances in the metabolism of cyclophosphamide underscore the complexity of its biotransformation. The preferential metabolism of one enantiomer over the other, coupled with the differential kinetics of the resulting diastereomers of 4-hydroxycyclophosphamide, collectively dictates the balance between activation to the cytotoxic phosphoramide mustard and detoxification to inactive metabolites.
Data Tables
Table 1: Stereochemical Influence on the Kinetics of 4-Hydroxycyclophosphamide and its Downstream Metabolites
| Stereochemical Aspect | Finding | Implication on Downstream Metabolite Formation |
|---|---|---|
| Ring-Opening of 4-Hydroxycyclophosphamide Isomers | trans-4-Hydroxycyclophosphamide undergoes ring-opening to aldophosphamide ~4 times faster than cis-4-hydroxycyclophosphamide. | The trans isomer more readily forms aldophosphamide, the precursor to both active and inactive metabolites. |
| Cyclization of Aldophosphamide | The cyclization of aldophosphamide favors the formation of trans-4-hydroxycyclophosphamide by a factor of ~3 over the cis isomer. | This suggests a dynamic equilibrium that favors the more stable trans cyclic form. |
| Formation of Carboxyphosphamide from Aldophosphamide Enantiomers | The ratio of R-carboxyphosphamide to S-carboxyphosphamide formation from their respective aldophosphamide precursors is approximately 1.00:1.24 (with mesna) and 1.00:1.35 (without mesna). nih.gov | A slight preference for the formation of S-carboxyphosphamide in the detoxification pathway. nih.gov |
Computational and Theoretical Studies on Hydroxycyclophosphamide Semicarbazone
Quantum Chemical Investigations of Semicarbazone Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. uwosh.edu These methods, grounded in quantum mechanics, can elucidate the electron distribution, molecular geometry, and energetic landscape of hydroxycyclophosphamide semicarbazone.
Detailed quantum chemical investigations would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. orgchemres.org Techniques such as Density Functional Theory (DFT) are often employed for this purpose, providing a balance between computational cost and accuracy. Once the optimized geometry is obtained, a wealth of information can be extracted.
The electronic structure dictates the molecule's reactivity. uwosh.edu Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Table 1: Representative Theoretical Bond Lengths in Semicarbazone Moieties This table presents typical bond lengths for the semicarbazone functional group, as determined by quantum chemical calculations on analogous molecules. These values provide a theoretical benchmark for the structural analysis of hydroxycyclophosphamide semicarbazone.
| Bond | Typical Calculated Bond Length (Å) |
|---|---|
| C=N | 1.28 |
| N-N | 1.38 |
| N-C(O) | 1.36 |
| C=O | 1.23 |
Data compiled from computational studies on similar semicarbazone structures.
Molecular Modeling Approaches for Derivatization Process Simulation
Molecular modeling can be used to simulate the derivatization process where 4-hydroxycyclophosphamide (B600793) reacts with semicarbazide (B1199961) to form hydroxycyclophosphamide semicarbazone. This reaction is a condensation reaction, typical for the formation of semicarbazones from aldehydes or ketones.
The simulation of this process would involve modeling the reaction mechanism step-by-step. This includes the initial nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon of the aldophosphamide (B1666838) tautomer of 4-hydroxycyclophosphamide. This is followed by the formation of a tetrahedral intermediate and the subsequent dehydration to yield the final semicarbazone product.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the reacting molecules in a solvent environment. These simulations can help to understand the role of the solvent in stabilizing intermediates and transition states, thereby influencing the reaction rate. By calculating the potential energy surface of the reaction, it is possible to identify the transition states and determine the activation energies for each step of the reaction. This information is invaluable for understanding the kinetics of the derivatization process.
In Silico Prediction of Optimal Derivatization Conditions and Product Yields
Building upon the insights from quantum chemical and molecular modeling studies, in silico methods can be employed to predict the optimal conditions for the derivatization reaction and the expected product yields. Machine learning and other computational techniques are increasingly being used for this purpose. researchgate.netnih.govresearchgate.net
By creating a dataset of known derivatization reactions with varying conditions (e.g., temperature, pH, solvent, catalyst), machine learning models can be trained to predict the outcome for the formation of hydroxycyclophosphamide semicarbazone. github.io These models can identify complex relationships between the reaction parameters and the yield that may not be immediately obvious from mechanistic studies alone. chemrxiv.org
Computational screening can be performed to explore a wide range of reaction conditions virtually, thereby reducing the need for extensive and time-consuming laboratory experiments. rsc.org For instance, different solvents can be modeled to assess their effect on the solubility of the reactants and the stability of the transition state. Similarly, the effect of catalysts can be investigated by modeling their interaction with the reactants and intermediates. This computational approach allows for a more targeted and efficient optimization of the derivatization process. nih.gov The ultimate goal is to identify a set of conditions that maximize the yield of hydroxycyclophosphamide semicarbazone while minimizing the formation of byproducts.
Future Research Directions and Emerging Methodological Advancements
Development of Novel Derivatization Agents and Enhanced Methodologies for 4-Hydroxycyclophosphamide (B600793)
The derivatization of 4-hydroxycyclophosphamide is a critical step to ensure its stability for accurate quantification. While semicarbazide (B1199961) is a commonly used agent, research is ongoing to identify novel derivatization agents with improved reaction efficiency, stability, and compatibility with modern analytical techniques. researchgate.net O-methylhydroxylamine has been investigated as a trapping reagent, converting 4-hydroxycyclophosphamide and its tautomer, aldophosphamide (B1666838), into stable O-methyl oxime isomers. nih.gov These derivatives are readily extractable and stable under various pH conditions, offering a promising alternative for quantitative studies. nih.gov
Other agents that have been employed for the derivatization of 4-hydroxycyclophosphamide include aryl hydrazines and hydroxylamines. researchgate.net The exploration of new reagents is driven by the need for faster reaction times, milder reaction conditions, and the formation of derivatives with enhanced ionization efficiency for mass spectrometry-based detection.
Methodological advancements are focusing on enhancing the sensitivity and selectivity of detection. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become a standard for the analysis of cyclophosphamide (B585) and its metabolites. nih.govfrontiersin.org Future enhancements in this area may include the development of more specific columns and optimized chromatographic conditions to improve the separation of isomeric metabolites and reduce matrix effects.
Table 1: Comparison of Derivatization Agents for 4-Hydroxycyclophosphamide
| Derivatization Agent | Derivative Formed | Key Advantages | Reference |
|---|---|---|---|
| Semicarbazide | Semicarbazone | Well-established method, stable derivative | researchgate.net |
| O-methylhydroxylamine | O-methyl oxime | Quantitative conversion, stable derivative | nih.gov |
| Aryl hydrazines | Hydrazone | Effective for stabilization | researchgate.net |
| Hydroxylamines | Oxime | Alternative to semicarbazide | researchgate.net |
High-Throughput and Miniaturized Analytical Platforms for Hydroxycyclophosphamide Semicarbazone Quantification
The demand for rapid and cost-effective analysis in clinical and research settings is driving the development of high-throughput and miniaturized analytical platforms. High-throughput screening (HTS) methodologies, which involve automation and parallel processing of a large number of samples, are being adapted for drug metabolite quantification. malvernpanalytical.comnih.gov These systems often utilize 96-well plates and robotic liquid handling to streamline sample preparation and analysis. malvernpanalytical.com
Miniaturized sampling techniques are also gaining prominence. Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS) are two such techniques that require only a small volume of blood, simplifying sample collection and storage. frontiersin.orgui.ac.id These methods are particularly advantageous for pediatric patients and for studies requiring frequent sampling. The on-card derivatization of 4-hydroxycyclophosphamide on DBS cards with semicarbazide has been successfully demonstrated, paving the way for its use in large-scale pharmacokinetic and phenotyping studies. nih.gov
The integration of these miniaturized sampling techniques with automated HTS platforms presents a powerful approach for the rapid quantification of hydroxycyclophosphamide semicarbazone in a large number of samples. Future research will likely focus on the further optimization of these integrated systems to enhance their robustness and sensitivity.
Advanced Mechanistic Studies on 4-Hydroxycyclophosphamide Action Facilitated by Improved Quantification
Accurate and sensitive quantification of 4-hydroxycyclophosphamide is crucial for elucidating its mechanism of action and for understanding the variability in patient response to cyclophosphamide therapy. nih.gov Improved analytical methods allow for a more precise characterization of the pharmacokinetic profile of 4-hydroxycyclophosphamide, which has been linked to both therapeutic efficacy and toxicity. nih.gov
Advanced mechanistic studies can leverage these improved quantification methods to investigate factors influencing the formation and clearance of 4-hydroxycyclophosphamide. For instance, the role of specific cytochrome P450 enzymes in its metabolism can be more accurately assessed. nih.gov Furthermore, the relationship between systemic exposure to 4-hydroxycyclophosphamide and intracellular concentrations of the ultimate alkylating agent, phosphoramide (B1221513) mustard, can be explored in greater detail.
The ability to precisely measure 4-hydroxycyclophosphamide levels also facilitates studies on drug resistance. By correlating metabolite concentrations with clinical outcomes, researchers can identify potential biomarkers of resistance and develop strategies to overcome it. Moreover, accurate quantification is essential for pharmacogenomic studies that aim to link genetic variations in drug-metabolizing enzymes and transporters to individual differences in drug response. nih.gov
Broader Applications of Hydroxycyclophosphamide Semicarbazone Derivatization in Fundamental Pharmacological and Toxicological Research
The derivatization of 4-hydroxycyclophosphamide to its semicarbazone form has applications beyond routine therapeutic drug monitoring. In fundamental pharmacological research, this stable derivative can be used as a standard for in vitro experiments investigating the cellular and molecular effects of the active metabolite. For example, studies have examined the impact of continuous exposure to low doses of 4-hydroxycyclophosphamide on the invasive properties of cancer cells. nih.gov
In the field of toxicology, the accurate quantification of hydroxycyclophosphamide semicarbazone is essential for assessing the toxicological profile of cyclophosphamide. By measuring the levels of this active metabolite in different tissues and biological fluids, researchers can gain insights into the mechanisms of cyclophosphamide-induced organ toxicity. This information is critical for developing strategies to mitigate the adverse effects of the drug.
Furthermore, the derivatization and quantification methodology can be applied to preclinical studies in animal models to evaluate the pharmacokinetics and pharmacodynamics of new cyclophosphamide analogues or combination therapies. These studies are crucial for the development of safer and more effective cancer treatments. The suppressive impact of metronomic chemotherapy with cyclophosphamide on mediators of breast cancer dissemination and invasion has been a subject of such research. nih.gov
Table 2: Research Applications of Hydroxycyclophosphamide Semicarbazone Quantification
| Research Area | Specific Application | Potential Impact | Reference |
|---|---|---|---|
| Pharmacology | In vitro studies on cancer cell invasion | Understanding anti-metastatic mechanisms | nih.gov |
| Preclinical evaluation of new drug analogues | Development of improved therapies | ||
| Toxicology | Assessment of organ-specific toxicity | Strategies to mitigate adverse effects | |
| Mechanistic studies of drug-induced damage | Enhanced patient safety | ||
| Pharmacogenomics | Correlation of genotype with metabolite levels | Personalized medicine approaches | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
